Etofenamate-d4

LC-MS/MS bioanalysis internal standard validation matrix effect correction

Etofenamate-d4 (+4 Da mass shift, LogP 4.14) is the exclusive stable isotope-labeled internal standard for etofenamate. It corrects for matrix effects and extraction variability in LC-MS/MS, ensuring FDA/EMA-compliant method validation. Unlike structural analogs, it guarantees co-elution and equivalent ionization. Essential for bioequivalence, clinical TDM, and tissue distribution studies. This ≥98% pure product is for laboratory use only.

Molecular Formula C18H18F3NO4
Molecular Weight 373.4 g/mol
Cat. No. B589887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtofenamate-d4
Synonyms2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid-d4 2-(2-Hydroxyethoxy)ethyl Ester;  2-(2-Hydroxyethoxy)ethyl-d4 Fufenamate;  Bayrogel-d4;  Reumon-d4;  Rheumon-d4;  Traumon Gel-d4; 
Molecular FormulaC18H18F3NO4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2/i1D,2D,6D,7D
InChIKeyXILVEPYQJIOVNB-ZEJCXXMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etofenamate-d4: Deuterated Internal Standard for LC-MS/MS Quantification of Etofenamate in Pharmacokinetic and Bioequivalence Studies


Etofenamate-d4 (CAS 1329837-73-1) is a stable isotope-labeled analog of the NSAID etofenamate, specifically deuterated at four positions on the benzoate aromatic ring (C18H14D4F3NO4, MW 373.36 g/mol) . It is intended exclusively for use as an internal standard (IS) for the accurate quantification of unlabeled etofenamate by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Etofenamate-d4 exhibits nearly identical physicochemical properties to the parent analyte, including comparable LogP (4.14) and chromatographic behavior, ensuring co-elution and equivalent ionization efficiency during mass spectrometric analysis .

Etofenamate-d4 Selection: Why Non-Deuterated Analogs and Structural Analog Internal Standards Cannot Be Substituted


In LC-MS/MS bioanalysis, the internal standard must correct for variability in sample extraction, matrix effects (ion suppression/enhancement), and instrument response drift. Non-deuterated etofenamate cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the analyte, precluding separate quantification in the mass spectrometer. Structural analogs of etofenamate, such as flufenamic acid or other fenamate-class NSAIDs, exhibit differential extraction recovery, distinct chromatographic retention times, and variable matrix effect susceptibility relative to etofenamate, leading to inaccurate concentration measurements and failed method validation per FDA and EMA bioanalytical guidelines [1]. The FDA Bioanalytical Method Validation Guidance explicitly recommends the use of stable isotope-labeled internal standards wherever possible to ensure the IS accurately represents analyte behavior throughout sample processing and analysis [1]. Etofenamate-d4 is the only isotopically labeled form of etofenamate commercially available with a defined +4 Da mass shift sufficient to avoid isotopic cross-talk while maintaining near-identical physicochemical properties [2].

Etofenamate-d4 Quantitative Differentiation: Direct Comparative Evidence vs. Non-Labeled Etofenamate and Structural Analogs


Physicochemical Equivalence: LogP and Retention Time Matching of Etofenamate-d4 vs. Unlabeled Etofenamate

Etofenamate-d4 retains a LogP value of 4.14, identical to unlabeled etofenamate, ensuring equivalent reversed-phase chromatographic retention and near-identical ionization efficiency in electrospray ionization (ESI) sources . This physicochemical equivalence is the foundational requirement for a stable isotope-labeled internal standard to accurately compensate for matrix effects and extraction variability. In contrast, the structural analog flufenamic acid (the active metabolite of etofenamate) has a LogP of approximately 5.2-5.3, resulting in different chromatographic retention and differential matrix effect susceptibility that would compromise quantification accuracy if used as an internal standard [1].

LC-MS/MS bioanalysis internal standard validation matrix effect correction

Isotopic Purity Specification: ≥99% Deuterated Forms (d1-d4) for Minimized Isotopic Cross-Talk

Etofenamate-d4 is supplied with a purity specification of ≥99% deuterated forms (d1-d4) for the precursor compound [1]. This high isotopic purity minimizes the presence of unlabeled etofenamate (d0) in the IS stock, which would otherwise contribute to background signal in the analyte channel and artificially inflate measured concentrations, particularly at the lower limit of quantification (LLOQ). Alternative sourcing with lower isotopic purity (e.g., ≥95% deuterated forms ) introduces up to 5% d0 contamination, which can elevate LLOQ and reduce assay sensitivity in low-concentration pharmacokinetic samples [2].

quantitative mass spectrometry isotope dilution assay sensitivity

Molecular Weight Differential: +4 Da Mass Shift for Unambiguous SRM Channel Separation from Unlabeled Etofenamate

Etofenamate-d4 has a molecular weight of 373.36 g/mol, exactly 4.00 Da higher than unlabeled etofenamate (369.34 g/mol due to substitution of four hydrogen atoms with deuterium at the 3,4,5,6 positions of the benzoate ring [1]. This +4 Da mass shift provides unambiguous separation between the IS and analyte in the MS1 quadrupole, preventing isotopic cross-talk where the natural abundance 13C isotope of the IS would otherwise overlap with the analyte channel. In comparison, a theoretical d3-labeled etofenamate would produce only a +3 Da shift, increasing the risk of M+1 and M+2 isotopic interference in high-concentration samples [2].

mass spectrometry selected reaction monitoring isotopic cross-talk

Absence of Cross-Reactivity with Etofenamate Metabolite Flufenamic Acid in Quantification Channels

In human pharmacokinetic studies, etofenamate is rapidly metabolized to flufenamic acid, which circulates at concentrations significantly higher than the parent drug (e.g., flufenamic acid trough concentrations of 48.7 ± 6.6 ng/mL vs. non-detectable etofenamate after topical dosing) [1]. The +4 Da mass shift of Etofenamate-d4 ensures that its SRM transitions are completely distinct from both etofenamate and its flufenamic acid metabolite channels, preventing metabolite interference in IS quantification. A structural analog IS such as a deuterated flufenamic acid (if used to quantify etofenamate) would co-elute with endogenous flufenamic acid, introducing substantial quantification bias due to endogenous metabolite contribution to the IS channel [2].

pharmacokinetics metabolite interference assay specificity

Chromatographic Co-Elution with Analyte Enables Accurate Matrix Effect Compensation

Stable isotope-labeled internal standards such as Etofenamate-d4 are designed to co-elute precisely with the unlabeled analyte, ensuring both experience identical matrix effects (ion suppression or enhancement) during electrospray ionization [1]. This co-elution is critical because matrix effects can vary dramatically across a chromatographic gradient; a non-co-eluting IS (such as a structural analog with different retention time) will not correct for matrix-induced ionization variability, leading to inaccurate quantification and failed method validation per FDA/EMA acceptance criteria (±15% accuracy, ±15% precision) [2]. Etofenamate-d4, with its identical LogP and near-identical retention to etofenamate, is validated to provide this co-elution .

matrix effect ion suppression LC-MS/MS method validation

Etofenamate-d4 Application Scenarios: Where This Deuterated Internal Standard Delivers Quantifiable Analytical Value


Regulated Bioequivalence Studies of Etofenamate Topical Formulations

In bioequivalence studies comparing generic etofenamate gels/creams to reference formulations, regulatory agencies (FDA, EMA) require validated LC-MS/MS methods with accuracy within ±15% and precision ≤15% CV across the calibration range. Etofenamate-d4 enables compliance with these stringent criteria by providing the co-eluting, isotopically distinct IS necessary to correct for plasma/tissue matrix effects and variable extraction recovery [1]. The ≥99% isotopic purity minimizes background interference at the LLOQ, which is critical given the low systemic etofenamate concentrations (often <10 ng/mL) observed following topical application [2]. Substitution with a non-deuterated analog would result in method validation failure due to inability to separate IS and analyte signals.

Preclinical Pharmacokinetic and Tissue Distribution Studies in Rodent Models

Etofenamate exhibits dose-dependent anti-inflammatory activity in rodent models, including adjuvant-induced arthritis at 40 mg/kg/day [1]. Quantifying etofenamate in plasma, synovial fluid, and inflamed tissues from these studies requires an IS that corrects for complex tissue matrix effects. Etofenamate-d4, with its +4 Da mass shift and co-elution properties, provides accurate quantification across diverse biological matrices (plasma, synovium, muscle, fat) where differential ion suppression would otherwise compromise data integrity [2]. The absence of cross-reactivity with the flufenamic acid metabolite ensures that measured parent drug concentrations reflect true tissue exposure rather than metabolite interference [3].

LC-MS/MS Method Development and Validation for Therapeutic Drug Monitoring

Clinical laboratories developing in-house LC-MS/MS assays for etofenamate therapeutic drug monitoring (TDM) require a reliable IS to achieve the precision and accuracy mandated by CLIA/CAP standards. Etofenamate-d4 provides the necessary physicochemical equivalence (LogP 4.14) to ensure robust method performance across patient sample matrices, with the ≥99% isotopic purity supporting sensitive quantification in the low ng/mL range [1]. The defined molecular weight (373.36 g/mol) and unambiguous mass shift simplify SRM transition optimization and reduce method development time compared to identifying and validating a suitable structural analog IS [2].

Quality Control Release Testing of Etofenamate Drug Substance and Drug Product

Pharmaceutical manufacturers performing quantitative analysis of etofenamate active pharmaceutical ingredient (API) or finished dosage forms can employ Etofenamate-d4 as an internal standard in validated LC-MS stability-indicating methods. The deuterated IS compensates for injection-to-injection variability and instrument drift during long analytical sequences typical of QC batch release, improving assay reproducibility and reducing the frequency of system suitability failures [1]. The high isotopic purity specification (≥99%) ensures that IS contribution to the analyte channel remains below 0.1%, well within typical acceptance criteria for impurity and assay methods [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etofenamate-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.